N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
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Overview
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound featuring a fused bicyclic structure connected to a furan ring and carboxamide group. This structural arrangement lends the compound unique physical and chemical properties that make it of interest in various fields of scientific research, including organic chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like histone lysine methyltransferase ezh2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like ezh2 . The inhibition of these enzymes can lead to changes in gene expression, which can affect the growth and proliferation of cells .
Biochemical Pathways
The inhibition of enzymes like ezh2 can affect pathways related to gene expression and cell growth .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can affect their bioavailability.
Result of Action
The inhibition of enzymes like ezh2 can lead to changes in gene expression, which can affect the growth and proliferation of cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide generally involves multi-step organic reactions, often starting from simpler precursors like 2-aminopyridine and furan-2-carboxylic acid. The key synthetic steps might include:
Cyclization reactions to form the pyrroloquinoline core.
Introduction of the methyl group at the nitrogen atom.
Attachment of the furan-2-carboxamide moiety.
Typical reaction conditions may involve the use of strong acids or bases, organic solvents like dichloromethane or toluene, and elevated temperatures to facilitate the cyclization and subsequent functional group transformations.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods are crucial. This might involve:
Optimization of reaction conditions to maximize yield and purity.
Use of continuous flow reactors to scale up the process.
Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide can undergo various types of reactions including:
Oxidation: : Potential conversion of the furan ring to more oxidized forms.
Reduction: : Reduction of the carbonyl group to a hydroxyl group.
Substitution: : Substitution reactions at the furan ring or the amide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophiles such as alkyl halides, often in the presence of base catalysts.
Major Products Formed
The specific products depend on the reaction conditions, but typical transformations include:
Conversion of carbonyl to hydroxyl groups.
Substitution of hydrogen atoms on the furan ring with alkyl or aryl groups.
Scientific Research Applications
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide has diverse applications:
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Potential as a bioactive molecule, modulating biological pathways.
Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery.
Industry: : Used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)furan-2-carboxamide: : Lacks the tetrahydro ring structure.
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)furan-2-carboxamide: : Similar structure but different saturation levels.
Uniqueness
The unique fused bicyclic structure of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide provides it with distinct chemical properties and reactivity patterns not observed in its close analogs.
This detailed article should give you a comprehensive overview of this compound. Fascinating stuff, eh?
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-13-9-12(18-16(20)14-5-3-7-22-14)8-11-4-2-6-19(15(11)13)17(10)21/h3,5,7-10H,2,4,6H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPBQFTSVAJQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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